Enantiomeric Excess in N-Methylamphetamine Resolution: D-DTTA vs. D-DBTA vs. Tartaric Acid
In the resolution of racemic N-methylamphetamine (rac-MA) via diastereomeric salt formation followed by supercritical fluid extraction with CO₂, D-DTTA (O,O′-di-p-toluoyl-(2R,3R)-tartaric acid) achieved an enantiomeric excess of 57.9% ee for the extracted enantiomer at a molar ratio of 0.25 resolving agent to racemate [1]. Under identical conditions, D-DBTA (O,O′-dibenzoyl-(2R,3R)-tartaric acid) yielded a significantly higher ee of 82.5%, while unmodified (2R,3R)-tartaric acid (TA) was essentially ineffective (ee < 5%) [1]. This positions D-DTTA as a moderately effective resolving agent for this substrate, distinct from both the higher-performing D-DBTA and the ineffective TA.
| Evidence Dimension | Enantiomeric excess (ee) of extracted enantiomer |
|---|---|
| Target Compound Data | ee(E) = 57.9% |
| Comparator Or Baseline | D-DBTA: ee(E) = 82.5%; Tartaric acid: ee(E) < 5% |
| Quantified Difference | D-DTTA ee is 24.6 percentage points lower than D-DBTA; 53+ percentage points higher than TA |
| Conditions | Resolution of racemic N-methylamphetamine; molar ratio resolving agent:racemate = 0.25; supercritical CO₂ extraction |
Why This Matters
For procurement decisions, this data defines D-DTTA's performance envelope for amphetamine-type substrates and confirms that switching to D-DBTA or TA without process revalidation will substantially alter chiral purity outcomes.
- [1] Kmecz, I., Simándi, B., Székely, E., Fogassy, E., & Kemény, S. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality, 19(6), 430-433. View Source
